1-(3-Chloropyrazin-2-yl)ethanone

Description

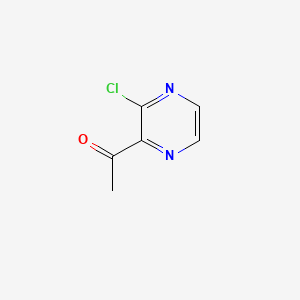

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFLUWCATJHPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717052 | |

| Record name | 1-(3-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121246-90-0 | |

| Record name | 1-(3-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloropyrazin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropyrazin-2-yl)ethanone (CAS No. 121246-90-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(3-Chloropyrazin-2-yl)ethanone, a substituted chloropyrazine, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties and reactive chlorine atom make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers to leverage this compound in their drug discovery and development endeavors.

Compound Profile

| Property | Value | Source(s) |

| CAS Number | 121246-90-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₅ClN₂O | [2][4][5][6] |

| Molecular Weight | 156.57 g/mol | [2][4][5][6] |

| Synonyms | 2-Acetyl-3-chloropyrazine, 1-(3-Chloro-2-pyrazinyl)ethanone | [2][4][6] |

| Appearance | Light brown to brown solid | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3][6] |

Synthesis of this compound: A Mechanistic Perspective

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically deduced from established pyrazine chemistries. A plausible and efficient synthetic strategy involves the acylation of a suitable chloropyrazine precursor.

Conceptual Synthetic Workflow

The synthesis would likely proceed via the introduction of an acetyl group onto a 2-chloropyrazine ring. This can be achieved through various organic reactions, with Friedel-Crafts acylation or related methodologies being the most probable.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established organic chemistry principles for similar transformations. Researchers should perform their own risk assessment and optimization.

Materials:

-

2-Chloropyrazine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Acetyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride dropwise via the dropping funnel. Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

-

Addition of 2-Chloropyrazine: Dissolve 2-chloropyrazine in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it over crushed ice and 1M hydrochloric acid. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Accurate spectroscopic data is critical for the unambiguous identification and quality control of this compound. While specific spectra are often proprietary to chemical suppliers, the expected NMR and other spectroscopic features can be predicted.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring. A singlet in the aliphatic region corresponding to the methyl protons of the acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the four carbons of the pyrazine ring (two of which will be quaternary). |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom. |

| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching vibration, as well as characteristic peaks for C-H and C=N stretching and bending vibrations. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the electron-deficient pyrazine ring and the reactive chlorine atom. The pyrazine ring nitrogens and the acetyl group are electron-withdrawing, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[8][9]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, providing a powerful tool for the synthesis of diverse pyrazine derivatives.

Caption: Nucleophilic aromatic substitution reactions of this compound.

This reactivity is the cornerstone of its utility in drug discovery. For instance, the synthesis of pyrazinamide derivatives, a class of compounds with significant anti-mycobacterial activity, often utilizes chloropyrazine precursors in SNAr reactions with various amines.[10][11][12][13][14]

Reactions of the Acetyl Group

The acetyl group can undergo a range of standard ketone chemistries, such as:

-

Reduction: to form the corresponding alcohol.

-

Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

-

Condensation reactions: at the alpha-carbon.

These transformations further expand the synthetic utility of this building block, allowing for the introduction of diverse functionalities.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of compounds targeting a wide range of diseases.[15] The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to easily modify the pyrazine ring via the reactive chlorine atom allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

-

Infectious Diseases: As a precursor to pyrazinamide analogs, it is crucial in the development of new anti-tuberculosis agents.[10][11][12][13][14]

-

Oncology: Pyrazine derivatives have shown promise as kinase inhibitors and anti-proliferative agents.

-

Neuroscience: The pyrazine core is found in compounds targeting central nervous system disorders.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis (in principle), well-defined reactivity, and the biological significance of the pyrazine scaffold make it an indispensable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics. This guide provides a foundational understanding of this compound, empowering its effective utilization in the laboratory.

References

- Šimůnek, P., et al. (2017).

- Šimůnek, P., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- Zhang, L., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186. [Link]

- Zhang, L., et al. (2017). Synthetic route of pyrazinamide derivatives.

- Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. [Link]

- PubChem. (n.d.). This compound.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Anichem. (n.d.). This compound In Stock.

- QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Chemistry.

- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.

- Wang, P., et al. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. Icahn School of Medicine at Mount Sinai.

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(8), 1740-1748. [Link]

Sources

- 1. 121246-90-0|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 121246-90-0 | this compound - Synblock [synblock.com]

- 3. This compound | 121246-90-0 [amp.chemicalbook.com]

- 4. This compound | C6H5ClN2O | CID 55263320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS: 121246-90-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound - Anichem [anichemllc.com]

- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-(3-Chloropyrazin-2-yl)ethanone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-(3-Chloropyrazin-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes predicted data, theoretical principles, and established experimental methodologies to offer a robust resource for researchers. The focus is on providing a deep understanding of the causality behind its physicochemical characteristics and the practical application of this knowledge in a laboratory setting.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound belongs to the chloropyrazine class of heterocyclic compounds. Pyrazine derivatives are integral scaffolds in the development of a wide array of therapeutic agents due to their unique electronic properties and ability to engage in various biological interactions. The presence of a chlorine atom and a ketone functional group on the pyrazine ring makes this compound a versatile building block for synthesizing more complex molecules with potential applications in areas such as oncology, infectious diseases, and neurology. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening.

Core Physical Properties: A Synthesis of Predicted and Theoretical Data

Due to the limited availability of experimentally determined data in peer-reviewed literature, the following table summarizes the key physical and chemical identifiers for this compound, including predicted values for its boiling point and density. These predictions are derived from computational models and provide a valuable starting point for experimental design.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-Acetyl-3-chloropyrazine; 1-(3-Chloro-2-pyrazinyl)ethanone | [1][2] |

| CAS Number | 121246-90-0 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O | [1][2] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [3] |

| Predicted Boiling Point | 211.4 ± 35.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.311 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [3][4] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The following sections provide detailed, self-validating protocols for the experimental determination of key physical properties of this compound. The emphasis is on the "why" behind each step, ensuring a deep understanding of the experimental process.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This is crucial for uniform heat transfer within the sample.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. Tapping the tube gently will help pack the sample. The small sample size ensures a more accurate determination of the melting range.

-

-

Apparatus Setup:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

-

-

Approximate Melting Point Determination:

-

Observe the sample while heating rapidly and note the temperature at which it begins to melt. This provides a rough estimate of the melting point.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool sufficiently.

-

Prepare a new sample and place it in the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute, starting from a temperature approximately 15-20°C below the approximate melting point. A slow heating rate is essential for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the accurate measurement at least twice. Consistent results validate the determined melting point range.

-

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of this compound in various solvents is crucial for its use in chemical reactions, purification, and the preparation of stock solutions for biological assays.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Solvent Selection:

-

Choose a range of solvents relevant to potential applications, such as water, buffered aqueous solutions (e.g., PBS pH 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of excess solid is essential to ensure that a saturated solution is achieved at equilibrium.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

-

-

Quantification:

-

Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Characterization: A Theoretical Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum should reveal six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift (typically >190 ppm). The carbons of the pyrazine ring will have chemical shifts influenced by the nitrogen and chlorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1680-1720 cm⁻¹. Other characteristic absorptions will include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrazine ring, and a C-Cl stretching vibration.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 156.57 g/mol would be expected. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak should be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, a compound of considerable interest to the drug discovery and development community. While a lack of publicly available experimental data necessitates a reliance on predicted values and theoretical principles, the detailed experimental protocols and the underlying scientific rationale presented herein offer a solid foundation for researchers. The methodologies for determining melting point and solubility are robust and widely applicable. Furthermore, the theoretical discussion of spectroscopic features provides a valuable reference for the characterization of this and similar chloropyrazine derivatives. As research into this class of compounds continues, it is anticipated that more extensive experimental data will become available, further enhancing our understanding of these important medicinal chemistry building blocks.

References

- PubChem. This compound.

- Anichem. This compound In Stock. [Link]

Sources

- 1. CAS 121246-90-0 | this compound - Synblock [synblock.com]

- 2. This compound | CAS: 121246-90-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 121246-90-0 [amp.chemicalbook.com]

- 4. 121246-90-0|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1-(3-Chloropyrazin-2-yl)ethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropyrazin-2-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its unique electronic and structural features, arising from the interplay of the pyrazine core, a chlorine substituent, and an acetyl group, make it a valuable synthon for accessing a diverse range of bioactive compounds. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed spectroscopic characterization, a plausible synthesis protocol rooted in established chemical principles, and an exploration of its applications as a strategic building block in drug discovery. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Core Molecular Attributes

This compound, also known by its synonym 2-acetyl-3-chloropyrazine, is a solid, typically appearing as a light brown to brown substance.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 156.57 g/mol | [2][3] |

| Chemical Formula | C₆H₅ClN₂O | [2] |

| CAS Number | 121246-90-0 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Acetyl-3-chloropyrazine, 1-(3-Chloro-2-pyrazinyl)ethanone | [4] |

| Boiling Point | 211.4 ± 35.0 °C (Predicted) | [5] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C | [5] |

The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[6] Pyrazine derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[7][8] The presence of the nitrogen atoms allows for hydrogen bonding interactions with biological targets, and the aromatic nature of the ring provides a rigid framework for the precise orientation of functional groups.[6] The incorporation of a pyrazine core into a drug candidate can favorably modulate its physicochemical properties, such as solubility and metabolic stability, thereby enhancing its pharmacokinetic profile.[7]

This compound is a particularly valuable building block due to the orthogonal reactivity of its functional groups. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the acetyl group offers a handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. This multi-faceted reactivity allows for the divergent synthesis of complex molecular libraries from a single, readily accessible starting material.

Synthesis Protocol: A Mechanistically Guided Approach

Proposed Synthetic Pathway

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 121246-90-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. US3711482A - 2-acetyl-3-ethylpyrazine and process for the preparation thereof - Google Patents [patents.google.com]

- 4. CAS 121246-90-0 | this compound - Synblock [synblock.com]

- 5. This compound | 121246-90-0 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 121246-90-0|this compound|BLD Pharm [bldpharm.com]

- 8. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure and Synthesis of 1-(3-Chloropyrazin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(3-chloropyrazin-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in their synthetic endeavors and drug discovery programs.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules targeting various biological pathways. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presence of a chlorine atom and a ketone functional group on the pyrazine ring provides two reactive handles for further chemical modifications, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazine with the chemical formula C₆H₅ClN₂O.[1] Its structure features a pyrazine ring substituted with a chlorine atom at the 3-position and an acetyl group at the 2-position.

Molecular Structure:

Synthetic pathway to this compound.

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

The initial step involves the regioselective chlorination of pyrazine-2-carbonitrile. The electron-withdrawing nature of the nitrile group directs the chlorination to the adjacent C-3 position. Sulfuryl chloride in a mixed solvent system of toluene and DMF is an effective reagent for this transformation. [2] Reaction Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The combination of sulfuryl chloride and DMF likely forms a Vilsmeier-Haack type reagent, which acts as the active chlorinating species. The pyrazine nitrogen atoms deactivate the ring towards electrophilic attack, but the reaction is feasible under the chosen conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of pyrazine-2-carbonitrile (1.0 eq) in toluene and a catalytic amount of DMF, slowly add sulfuryl chloride (4.0 eq) over 10 minutes while maintaining the temperature in an ice bath.

-

Reaction Execution: Stir the reaction mixture in an ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.

-

Work-up and Purification: After the reaction is complete, decant the toluene layer. Extract the residual oily material with diethyl ether. Combine the organic layers and quench with ice water. Neutralize the combined organic layers with solid sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using dichloromethane as the eluent to afford 3-chloropyrazine-2-carbonitrile as a white powder. [2]

Step 2: Synthesis of this compound via Grignard Reaction

The second step is the conversion of the nitrile group of 3-chloropyrazine-2-carbonitrile to a ketone using a Grignard reagent. The addition of a methyl Grignard reagent, such as methylmagnesium bromide, to the nitrile forms an imine intermediate, which upon acidic hydrolysis yields the desired ketone. This is a classic and reliable method for the synthesis of ketones from nitriles.

Causality Behind Experimental Choices:

-

Grignard Reagent: Methylmagnesium bromide is a readily available and highly reactive nucleophile suitable for this transformation.

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, the use of anhydrous solvents (e.g., THF) and inert atmosphere is crucial for the success of the reaction.

-

Acidic Work-up: The intermediate imine is stable under basic and neutral conditions. Acidic hydrolysis is required to convert it to the final ketone product.

Proposed Experimental Protocol (adapted from similar syntheses)[3]:

-

Preparation of Grignard Reagent (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated when the color of iodine disappears and the solution becomes cloudy. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous THF to the Grignard reagent.

-

Reaction Monitoring and Completion: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. The ketone functionality can be further derivatized through reactions such as reduction, oxidation, or condensation to build more complex molecular architectures.

This intermediate has been utilized in the synthesis of compounds targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders. Its utility lies in its ability to provide a rigid scaffold that can be readily functionalized to optimize binding to biological targets.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and a reliable synthetic route for this compound. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can confidently synthesize this important building block for their drug discovery and development programs. The versatility of this intermediate ensures its continued relevance in the field of medicinal chemistry.

References

Sources

An In-depth Technical Guide to 2-Acetyl-3-chloropyrazine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Acetyl-3-chloropyrazine, a key heterocyclic building block. While direct literature on this specific molecule is limited, this document extrapolates its core properties, synthesis, and reactivity based on established principles of organic chemistry and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique chemical space of substituted pyrazines.

Introduction: The Pyrazine Scaffold in Modern Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. Their unique electronic properties and structural versatility make them privileged scaffolds in medicinal chemistry. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. 2-Acetyl-3-chloropyrazine combines a reactive acetyl group and a displaceable chloro substituent, making it a highly versatile intermediate for the synthesis of complex molecular architectures. Pyrazine derivatives have been successfully utilized in the development of therapeutics for a range of diseases, including malaria, epilepsy, and Parkinson's disease[1].

Physicochemical and Spectroscopic Properties

Table 1: Estimated Physicochemical Properties of 2-Acetyl-3-chloropyrazine

| Property | Estimated Value | Rationale/Comparison |

| Molecular Formula | C₆H₅ClN₂O | Based on its chemical structure. |

| Molecular Weight | 156.57 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or liquid | Similar acetylpyrazines are described as colorless to pale yellow liquids or solids[2][3][4]. |

| Melting Point | 40-60 °C | 2-Acetylpyrazine has a melting point of 75-78 °C[3]. The chloro and acetyl groups will influence the crystal lattice packing. |

| Boiling Point | ~230-250 °C at 760 mmHg | 2-Acetyl-3-ethylpyrazine has a boiling point of 220-221 °C[2]. The chloro group will likely increase the boiling point due to a higher molecular weight and dipole moment. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, THF), slightly soluble in water. | Acetylpyrazines generally show good solubility in organic solvents and limited solubility in water[2][4]. |

Predicted Spectroscopic Data

The structural features of 2-Acetyl-3-chloropyrazine suggest the following characteristic spectroscopic signatures:

-

¹H NMR: Two aromatic protons on the pyrazine ring are expected, likely in the range of δ 8.0-9.0 ppm. A singlet for the acetyl methyl group should appear around δ 2.5-2.8 ppm.

-

¹³C NMR: The carbonyl carbon of the acetyl group would be significantly downfield, likely in the range of δ 190-200 ppm. Aromatic carbons would appear between δ 130-160 ppm.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the ketone is expected around 1690-1710 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 156, with a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a chlorine atom. A prominent fragment would be the loss of the acetyl group (M-43).

Synthesis of 2-Acetyl-3-chloropyrazine: A Proposed Pathway

A plausible and efficient synthesis of 2-Acetyl-3-chloropyrazine can be designed based on well-established organometallic reactions with pyrazine precursors. A likely route involves the reaction of a Grignard reagent with a suitable chloropyrazine derivative.

Proposed Synthetic Protocol: Grignard Reaction with 3-Chloro-2-cyanopyrazine

This protocol is adapted from synthetic procedures for analogous acetylpyridines and acetylpyrazines[5][6]. The key is the addition of a methylmagnesium halide to the nitrile group of 3-chloro-2-cyanopyrazine, followed by acidic hydrolysis of the resulting imine.

Step-by-Step Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Slowly add methyl bromide or methyl iodide to initiate the formation of methylmagnesium bromide/iodide.

-

Reaction with Cyanopyrazine: Dissolve 3-chloro-2-cyanopyrazine in anhydrous THF and cool the solution in an ice bath. Slowly add the prepared Grignard reagent dropwise to the cyanopyrazine solution.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, carefully quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., 2N HCl) with vigorous stirring.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed synthesis of 2-Acetyl-3-chloropyrazine.

Key Reactions and Synthetic Utility

The chemical reactivity of 2-Acetyl-3-chloropyrazine is dictated by the interplay between the acetyl group and the chloro substituent on the electron-deficient pyrazine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine nitrogens and the adjacent acetyl group. This allows for the facile introduction of a wide range of nucleophiles.

-

Amination: Reaction with primary or secondary amines can yield 3-amino-2-acetylpyrazine derivatives. These reactions are often carried out in a suitable solvent with the addition of a base to neutralize the HCl byproduct.

-

Alkoxylation/Thiolation: Nucleophiles such as alkoxides and thiolates can displace the chloride to form the corresponding ethers and thioethers.

Caption: Key nucleophilic substitution reactions.

Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety can undergo a variety of standard ketone reactions:

-

Reduction: Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol, 1-(3-chloropyrazin-2-yl)ethanol.

-

Oxidation: While the acetyl group itself is not readily oxidized, if the corresponding alcohol is formed, it can be oxidized back to the ketone.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with aldehydes and ketones.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyrazines are integral to the development of novel therapeutic agents. 2-Acetyl-3-chloropyrazine serves as a valuable starting material for creating diverse libraries of compounds for screening against various biological targets. The ability to perform orthogonal modifications at the chloro and acetyl positions allows for the systematic exploration of the structure-activity relationship (SAR).

For instance, the pyrazine core is a key component of drugs like Pazinaclone (an anxiolytic) and Acipimox (a lipid-lowering agent). The functional handles on 2-Acetyl-3-chloropyrazine allow for its incorporation into more complex molecules that could target kinases, G-protein coupled receptors, or other enzyme classes. For example, related chloropyrazines are precursors in the synthesis of kinase inhibitors[7].

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 2-Acetyl-3-chloropyrazine, precautions should be based on data for analogous compounds like 2-acetylpyrazine and other chlorinated heterocyclic compounds.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Toxicity: While specific toxicity data is unavailable, related compounds can be irritants to the skin, eyes, and respiratory system. Assume the compound is harmful if swallowed or inhaled.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Acetyl-3-chloropyrazine, while not extensively documented, represents a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity, stemming from the acetyl group and the chloro substituent, provides a platform for the generation of diverse molecular structures. The synthetic routes and reaction pathways outlined in this guide, derived from established chemical principles and data from related compounds, offer a solid foundation for researchers to explore the potential of this valuable intermediate in their drug discovery and development endeavors.

References

- A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (URL: [Link])

- Mastering Organic Synthesis with Pyrazine Derivatives: A Focus on 2-Acetyl Pyrazine. (URL: [Link])

- 2-Acetyl-3-ethylpyrazine | C8H10N2O | CID 61918 - PubChem. (URL: [Link])

- Acetylpyrazine - Wikipedia. (URL: [Link])

- Acetylpyrazine | C6H6N2O | CID 30914 - PubChem. (URL: [Link])

- CN106588785A - Preparation method of acetylpyrazine - Google P

- Progress in the Synthesis and Application of Acetylpyrazine | Request PDF - ResearchG

Sources

- 1. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Acetyl-3-ethylpyrazine | C8H10N2O | CID 61918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 4. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetylpyrazine | 22047-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID | 27398-39-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 1-(3-Chloro-2-pyrazinyl)ethanone

Abstract

This technical guide provides a comprehensive overview of 1-(3-chloro-2-pyrazinyl)ethanone, a pivotal heterocyclic ketone that serves as a versatile intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. This document delves into the molecule's physicochemical properties, outlines a logical synthetic approach, details its spectroscopic signature, and explores its critical applications in the development of bioactive compounds. The content is tailored for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the strategic use of this important chemical entity.

Introduction: The Strategic Importance of the Pyrazine Core

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry and agrochemical research. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel bioactive molecules. Within this class of compounds, 1-(3-chloro-2-pyrazinyl)ethanone (also known as 2-acetyl-3-chloropyrazine) has emerged as a particularly valuable building block. The presence of three distinct functional handles—a ketone, a chloro leaving group, and the pyrazine ring itself—provides a rich platform for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide aims to consolidate the available technical information on this compound, providing a go-to resource for its effective utilization in research and development.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in synthesis.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 121246-90-0 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O | [1][2][3] |

| Molecular Weight | 156.57 g/mol | [1][2][3] |

| IUPAC Name | 1-(3-chloropyrazin-2-yl)ethanone | [2] |

| Synonyms | 2-Acetyl-3-chloropyrazine, 1-(3-Chloropyrazin-2-YL)ethan-1-one | [1][3] |

| Appearance | Light brown to brown solid | [4] |

| Boiling Point | 211.4 ± 35.0 °C (Predicted) | [4] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Store in a dry, sealed place at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [4] |

Safety and Handling

1-(3-Chloro-2-pyrazinyl)ethanone is classified with the following hazard statements:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1-(3-Chloro-2-pyrazinyl)ethanone

Proposed Synthetic Pathway: Grignard-based Acylation

A viable strategy involves the reaction of 2,3-dichloropyrazine with a methyl Grignard reagent, followed by a selective acylation or oxidation. A more controlled and widely used method for acylating heteroaromatics is the reaction of an organometallic species with a suitable acylating agent. A proposed two-step synthesis starting from 2-chloropyrazine is outlined below.

Sources

The Pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Enduring Scientific Significance

Abstract

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a cornerstone of heterocyclic chemistry.[1] Its deceptively simple structure belies a rich history of discovery and a remarkable versatility that has positioned the pyrazine core as a privileged scaffold in fields as diverse as flavor and fragrance science, medicinal chemistry, and materials science.[2][3] This technical guide provides an in-depth exploration of the historical milestones in pyrazine chemistry, from the serendipitous synthesis of its first derivative to the development of sophisticated, modern synthetic methodologies. We will delve into the causality behind key experimental choices in classical and contemporary synthetic routes, offering detailed protocols for their execution. Furthermore, this guide will illuminate the discovery of pyrazines in the natural world, their profound impact on the flavor and aroma of our foods, and their critical roles as signaling molecules and therapeutic agents.

Genesis of a Heterocycle: Early Discoveries and Foundational Syntheses

The story of pyrazine chemistry begins not with the parent heterocycle, but with a highly substituted derivative. In 1844, the French chemist Auguste Laurent reported the synthesis of a compound he named "amarone" through the dry distillation of α-(benzylideneamino)-α-phenylacetonitrile.[2][4] It would take over half a century for the true nature of "amarone" to be elucidated as 2,3,5,6-tetraphenylpyrazine.[5] This seminal, albeit initially unrecognized, discovery marked the entry of the pyrazine ring system into the annals of organic chemistry.

The late 19th century witnessed the development of the first systematic and still widely recognized methods for constructing the pyrazine core. These classical syntheses, born out of the burgeoning field of heterocyclic chemistry, laid the essential groundwork for all subsequent explorations of pyrazine derivatization.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest named reactions in pyrazine chemistry, the Staedel-Rugheimer synthesis, provided a direct route to substituted pyrazines.[6] The core logic of this approach involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to furnish the aromatic pyrazine ring.[6]

Mechanism Rationale: The use of an α-halo ketone is a strategic choice, as the halogen serves as a leaving group for the initial nucleophilic substitution by ammonia, readily forming the key α-amino ketone intermediate. The subsequent dimerization and oxidation cascade is a thermodynamically favorable process, driven by the formation of the stable aromatic pyrazine ring.

The Gutknecht Pyrazine Synthesis (1879)

Building upon the principle of α-amino ketone self-condensation, Hermann Gutknecht introduced a significant variation in 1879.[6] The Gutknecht synthesis is distinguished by its method of preparing the α-amino ketone intermediate.[7] This approach avoids the use of α-halo ketones, which were often lachrymatory and challenging to handle.[8] Instead, an α-isonitroso ketone is first formed, which is then reduced to the α-amino ketone.[9]

Causality in Experimental Design: The Gutknecht approach represents a refinement in synthetic strategy, prioritizing safer and more accessible starting materials. The in-situ generation of nitrous acid for the formation of the α-isonitroso ketone was a common and well-understood transformation at the time, making this a more practical and versatile method for many chemists.[9]

Experimental Protocols: Classical Pyrazine Syntheses

Protocol 1: Generalized Gutknecht Pyrazine Synthesis

This protocol outlines the general steps for the synthesis of symmetrically substituted pyrazines via the Gutknecht method.

Step 1: Preparation of the α-Isonitroso Ketone

-

Dissolve the starting ketone in a suitable solvent such as ethanol or acetic acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of an aqueous solution of sodium nitrite.

-

While maintaining the temperature, add a mineral acid (e.g., hydrochloric acid) dropwise to generate nitrous acid in situ.

-

Stir the reaction mixture for 1-2 hours. The formation of the α-isonitroso ketone can often be observed as a precipitate.

-

Isolate the α-isonitroso ketone by filtration and wash with cold water.

Step 2: Reduction to the α-Amino Ketone

-

Suspend the α-isonitroso ketone in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent. Common choices include catalytic hydrogenation (H₂ over Pd/C), tin(II) chloride in hydrochloric acid, or zinc dust in acetic acid.[9]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction mixture to isolate the crude α-amino ketone. This often involves neutralization and extraction.

Step 3: Dimerization and Oxidation to the Pyrazine

-

Dissolve the crude α-amino ketone in a solvent like ethanol.

-

The self-condensation to the dihydropyrazine can be facilitated by gentle heating or by adjusting the pH to be slightly basic.

-

The subsequent dehydrogenation to the aromatic pyrazine can often be achieved by simply exposing the reaction mixture to air for several hours.[9]

-

Alternatively, oxidizing agents such as mercury(I) oxide or copper(II) sulfate can be used to accelerate the oxidation.[7]

-

Purify the final substituted pyrazine by recrystallization, distillation, or column chromatography.

The Modern Era of Pyrazine Synthesis: Precision and Versatility

While the classical methods remain valuable, the 20th and 21st centuries have ushered in an era of unprecedented precision and efficiency in pyrazine synthesis. Modern methodologies, particularly transition metal-catalyzed cross-coupling reactions and C-H functionalization, have revolutionized the ability to construct complex, unsymmetrically substituted pyrazines that were previously inaccessible.[5][10]

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, has had a profound impact on pyrazine chemistry.[10] These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring, starting from halogenated pyrazine precursors.[10]

Strategic Advantage: The high chemoselectivity of these reactions allows for the stepwise and controlled introduction of various substituents onto the pyrazine core. This has been particularly transformative in drug discovery, where the precise placement of functional groups is critical for modulating biological activity.[10]

Direct C-H Functionalization

More recently, the direct functionalization of pyrazine C-H bonds has emerged as a powerful and atom-economical strategy. These methods avoid the need for pre-functionalized starting materials (e.g., halopyrazines), thereby shortening synthetic sequences and reducing waste. Iron-catalyzed C-H functionalization, for example, has been successfully applied to the synthesis of natural products like botryllazine A.[11]

Logical Progression in Synthesis: C-H functionalization represents a paradigm shift in synthetic thinking, moving from a "functional group-centric" approach to a "bond-centric" one. This allows for the direct modification of the most fundamental bonds in the pyrazine molecule, offering a highly efficient route to novel derivatives.

Visualizing Synthetic Pathways

Caption: Comparative workflows of the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

Caption: Modern synthetic strategies for pyrazine functionalization.

Pyrazines in Nature's Palette: From Flavor Chemistry to Pheromones

The discovery of pyrazines is not confined to the laboratory. These compounds are ubiquitous in nature, playing vital roles in the chemical ecology of a vast array of organisms and contributing significantly to the sensory landscape of our food.

The Maillard Reaction and the Aroma of Roasted Foods

The characteristic nutty, roasted, and toasted aromas of many cooked foods, such as coffee, bread, and roasted meats, are largely due to the presence of pyrazines.[5] These pyrazines are not present in the raw ingredients but are formed during heating through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars.[4] The specific substitution pattern of the resulting pyrazines determines the precise aroma profile. For instance, 2-acetylpyrazine is associated with the aroma of popcorn, while various methoxypyrazines contribute to the bell pepper-like notes in some wines.[5] Recent studies on coffee roasting have even identified novel polyhydroxyalkyl pyrazines, demonstrating that our understanding of pyrazine formation in food is still evolving.[2][4]

Pyrazines as Biological Signaling Molecules

Beyond their role in flavor, pyrazines are crucial mediators of chemical communication in the natural world. In the 1960s, the first insect pheromone containing a pyrazine, 2-methoxy-3-isobutylpyrazine, was identified from the Argentine ant. This discovery opened up a new field of research into the role of pyrazines in insect behavior. For example, 2-ethyl-3,6-dimethylpyrazine has been identified as a key component of the alarm pheromone of the fire ant, Solenopsis invicta.[12] The high volatility of these low molecular weight pyrazines makes them ideal for transmitting urgent signals over short distances.[13]

The Analytical Pursuit: Identifying and Characterizing Pyrazines

The discovery and study of pyrazine compounds have been intrinsically linked to the development of analytical chemistry. Early researchers relied on classical methods such as melting point determination, elemental analysis, and colorimetric tests to characterize their newly synthesized compounds. However, the true explosion in our understanding of pyrazines, particularly their role in complex natural mixtures, came with the advent of chromatographic techniques.

The coupling of gas chromatography with mass spectrometry (GC-MS) in the 1950s was a revolutionary development for flavor and pheromone chemistry.[14] This powerful technique allowed for the separation of complex mixtures of volatile compounds and their unambiguous identification based on their mass spectra.[14][15] The history of pyrazine analysis is a testament to the co-evolution of synthetic chemistry and analytical technology, each driving the other to new heights of sophistication. Modern techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) and proton transfer reaction-mass spectrometry (PTR-MS), continue to push the boundaries of our ability to detect and quantify trace levels of pyrazines in ever more complex matrices.[16][17]

The Pharmacological Promise: Pyrazines in Drug Discovery

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10][18] This has led to the development of a number of important drugs containing a pyrazine core.

| Drug Name | Therapeutic Class | Year of Initial Approval (Approx.) |

| Pyrazinamide | Antituberculosis | 1952 |

| Amiloride | Diuretic | 1967 |

| Bortezomib | Anticancer (Proteasome Inhibitor) | 2003 |

| Favipiravir | Antiviral | 2014 (in Japan) |

This table provides a selection of notable pyrazine-containing drugs and is not exhaustive.

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions with biological macromolecules. The ability to readily functionalize the pyrazine ring at its four carbon positions allows medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its potency, selectivity, and pharmacokinetic profile. The enduring presence of pyrazines in the pharmacopeia is a testament to the chemical and biological versatility of this remarkable heterocycle.

Conclusion

From its humble beginnings as the misidentified "amarone" to its current status as a cornerstone of modern chemistry, the pyrazine ring system has had a remarkable journey of discovery. The elegant logic of the classical syntheses of Staedel, Rugheimer, and Gutknecht provided the initial tools to explore this new class of compounds. The subsequent development of powerful modern synthetic methods has transformed our ability to construct and manipulate the pyrazine core with exquisite control. Concurrently, advances in analytical science have unveiled the profound importance of pyrazines in the natural world, from the enticing aroma of our morning coffee to the intricate chemical language of insects. As a privileged scaffold in drug discovery, the pyrazine core continues to provide the foundation for life-saving medicines. The history of pyrazine is a compelling narrative of scientific inquiry, innovation, and the ever-expanding utility of a fundamental heterocyclic motif.

References

- Butenandt, A., et al. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution.

- Singh, U. P., & Singh, R. K. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C–H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. Organic letters, 15(20), 5294-5297. [Link]

- Nikishkin, N. I., & Gulevskaya, A. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3644-3656. [Link]

- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.

- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315-1320.

- American Chemical Society. (n.d.). History of the combination of gas chromatography and mass spectrometry. American Chemical Society. [Link]

- Spreng, S., et al. (2021). Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments. Journal of Agricultural and Food Chemistry, 69(23), 6642-6651. [Link]

- Britannica. (2025). Pyrazine. Encyclopedia Britannica.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7351.

- Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. (2013). PubMed. [Link]

- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Future Origins.

- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. [Link]

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.

- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (n.d.).

- The History of Culinary Chemistry and Chromatography. (n.d.).

- A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. (2025). International Research Journal of Modernization in Engineering Technology and Science. [Link]

- Review on the Synthesis of Pyrazine and Its Deriv

- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020).

- Gutknecht Condens

- Gutknecht Pyrazine Synthesis. (n.d.). Merck Index.

- Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed. [Link]

- Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments. (2021).

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]

- Pyrazine. (n.d.). Wikipedia. [Link]

- Gas chromatography–mass spectrometry. (n.d.). Wikipedia. [Link]

- The Gastaldi pyrazine synthesis (1921). (n.d.).

- General introduction and synthetic background. (n.d.). NBU-IR.

- From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. (2023). Medium. [Link]

- Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments. (2021). Semantic Scholar. [Link]

- Studies In Pyrazine Chemistry. (n.d.). University of Glasgow.

- Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta. (2010). PubMed. [Link]

- Gas Chromatography in the Analysis of Flavours and Fragrances. (n.d.).

- The Pyrazines. (n.d.). Internet Archive.

- Analytical methods for the analysis of volatile natural products. (2023). Royal Society of Chemistry. [Link]

- On-Site Detection of Volatile Organic Compounds (VOCs). (n.d.). MDPI.

- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. [Link]

- Online Volatile Compound Emissions Analysis Using a Microchamber/Thermal Extractor Coupled to Proton Transfer Reaction-Mass Spectrometry. (2022). NIH. [Link]

- PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021). YouTube. [Link]

- Volatile organic compound. (n.d.). Wikipedia. [Link]

- Alarm pheromones Chemical signaling in response to danger. (n.d.). ORBi.

- Insect pheromones. (n.d.). Wikipedia. [Link]

- Evolutionary origin of insect pheromones. (n.d.). PubMed.

- Synthesis and reactions of Pyrazine. (n.d.). Slideshare. [Link]

- Isolation of a Pyrazine Alarm Pheromone Component from the Fire Ant, Solenopsis invicta. (2010).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Review on the Synthesis of Pyrazine and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 8. ir.nbu.ac.in [ir.nbu.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 11. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. acs.org [acs.org]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. researchgate.net [researchgate.net]

- 17. Online Volatile Compound Emissions Analysis Using a Microchamber/Thermal Extractor Coupled to Proton Transfer Reaction-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction: The Chloropyrazine Core - A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to the Reactivity of the Chloropyrazine Core

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered heteroaromatic system containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1][2] Its derivatives are integral to numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] When substituted with a chlorine atom, the resulting chloropyrazine core becomes a highly versatile and reactive building block.

The inherent reactivity of the chloropyrazine scaffold is governed by two primary electronic features:

-

Electron-Deficient Nature : The two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring.[1][7] This makes the pyrazine core less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic attack.[1][8]

-

The Chlorine Substituent : Chlorine serves as an excellent leaving group, particularly when positioned on the electron-deficient ring.[9] This lability is the key that unlocks a vast landscape of synthetic transformations, allowing for the strategic introduction of diverse functional groups.

This guide provides a comprehensive exploration of the chloropyrazine core's reactivity, focusing on the mechanistic principles and practical applications of its most important transformations. We will delve into the causality behind experimental choices, offering field-proven insights for researchers aiming to leverage this powerful synthetic intermediate.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) is arguably the most fundamental and widely utilized reaction of the chloropyrazine core. The electron-poor nature of the ring readily stabilizes the negative charge that develops in the intermediate, making the reaction kinetically favorable even with moderately strong nucleophiles.[10][11][12]

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step. The subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring, yielding the substituted product. The stability of the Meisenheimer complex, enhanced by the ring's nitrogen atoms, is the driving force for this reaction.[10]

Diagram: SNAr Mechanism on a Chloropyrazine Core

A generalized workflow for the SNAr reaction.

Experimental Protocol: Synthesis of 2-Morpholinopyrazine

This protocol details a typical SNAr reaction, demonstrating the displacement of chloride with an amine nucleophile.

Objective: To synthesize 2-morpholinopyrazine from 2-chloropyrazine and morpholine.

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine, morpholine, and potassium carbonate.

-

Add DMF to the flask. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the amine.

-

Heat the reaction mixture to 80-100 °C. Heating is often necessary to overcome the activation energy required to disrupt the aromaticity of the pyrazine ring.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-morpholinopyrazine.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for introducing heteroatom nucleophiles, the formation of carbon-carbon and certain carbon-nitrogen bonds often requires the power of transition-metal catalysis. The chloropyrazine core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl and hetero-biaryl structures.[13]

Causality and Choice of Halide: In cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy.[14] Consequently, 2-bromopyrazine is inherently more reactive than 2-chloropyrazine. However, the electron-deficient nature of the pyrazine ring activates even the relatively strong C-Cl bond towards the rate-determining oxidative addition step.[13][14] Coupled with advancements in catalyst technology (e.g., the use of electron-rich, bulky phosphine ligands), 2-chloropyrazine has become a viable and often more cost-effective alternative.[14]

Table: Comparative Data for Suzuki Coupling of Halopyrazines

| Feature | 2-Bromopyrazine | 2-Chloropyrazine | Rationale & Insights |

| Reactivity | Higher | Lower | The weaker C-Br bond (~285 kJ/mol) leads to a lower activation energy for oxidative addition compared to the C-Cl bond (~340 kJ/mol).[14] |

| Typical Conditions | Milder (e.g., lower temp, weaker base) | More forcing (e.g., higher temp, stronger base, specialized ligand) | Higher energy input is needed to cleave the stronger C-Cl bond. |

| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient. | Often requires advanced ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. | Bulky, electron-rich ligands stabilize the Pd(0) center and promote the oxidative addition of the less reactive aryl chloride. |

| Cost & Availability | Generally higher cost. | More cost-effective and readily available. | A key consideration for large-scale synthesis and process development. |

Experimental Protocol: Suzuki Coupling of 2-Chloropyrazine with Phenylboronic Acid

Objective: To synthesize 2-phenylpyrazine from 2-chloropyrazine and phenylboronic acid.

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.022 mmol, 2.2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (3 mL) and Water (0.5 mL)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-chloropyrazine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Add the degassed solvent mixture (1,4-dioxane and water). The base (K₃PO₄) is essential for the transmetalation step of the catalytic cycle.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the residue via column chromatography.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle